molecular formula C20H22N6O5S2 B2476327 N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1171330-03-2

N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2476327
CAS No.: 1171330-03-2
M. Wt: 490.55
InChI Key: CPBFXYWJRAPQGF-UHFFFAOYSA-N
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Description

N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N6O5S2 and its molecular weight is 490.55. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-ethoxy-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O5S2/c1-3-26-10-13(18(25-26)29-4-2)17(28)22-19-23-24-20(33-19)32-11-16(27)21-12-5-6-14-15(9-12)31-8-7-30-14/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,27)(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBFXYWJRAPQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a multifaceted structure that incorporates various functional groups, including:

  • Thiadiazole : Known for its diverse biological activities.
  • Dihydrobenzo[d][1,4]dioxin : Associated with anti-cancer and anti-inflammatory effects.
  • Pyrazole : Exhibits anti-inflammatory and analgesic properties.

Antimicrobial Activity

Research has indicated that compounds similar to those containing thiadiazole and pyrazole moieties possess significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles exhibit activity against various bacterial strains, including Mycobacterium tuberculosis (MTB), with some compounds demonstrating effective inhibition at concentrations as low as 5.5 µg/mL against H37Rv strains .

Anti-Tubercular Properties

The compound's structural analogs have been evaluated for their anti-tubercular activity. In particular, derivatives have shown promising results against multidrug-resistant (MDR) strains of MTB. The mechanism of action appears to involve the inhibition of fatty acid synthesis by targeting β-ketoacyl ACP synthase I (KasA), which is crucial for the mycobacterial cell wall synthesis .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds targeting KasA disrupt fatty acid synthesis in MTB, leading to impaired cell wall integrity.
  • Binding Affinity : Molecular docking studies suggest that the compound forms stable interactions with the active site of KasA, enhancing its inhibitory effects compared to standard treatments like thiolactomycin (TLM) .
  • Cellular Uptake : The presence of ethoxy and thio groups may facilitate better cellular penetration and bioavailability.

Toxicity Studies

Toxicological assessments have indicated that certain derivatives of this compound exhibit no significant toxicity up to concentrations of 450 µg/mL in peripheral blood mononuclear cells (PBMCs) . This suggests a favorable safety profile that could be advantageous in therapeutic applications.

Research Findings and Case Studies

Several studies have been conducted focusing on the biological activity of compounds related to this compound:

StudyFindings
Demonstrated anti-TB activity at 5.5 µg/mL against H37Rv strains.
Synthesis and evaluation of related compounds showed potential against α-glucosidase and acetylcholinesterase enzymes for diabetes and Alzheimer's disease treatment.
Investigated structure–activity relationships (SAR) highlighting the importance of substituents on biological efficacy.

Scientific Research Applications

The compound N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide presents a unique structure that may have various applications in scientific research and medicinal chemistry. This article delves into its potential uses, supported by relevant data and case studies.

Structural Representation

The structural complexity of this compound allows it to interact with biological systems in diverse ways. Its unique features include:

  • A dihydrobenzo[b][1,4]dioxin core, which is often associated with various pharmacological effects.
  • A thiadiazole ring that can enhance bioactivity through interactions with biological targets.

Medicinal Chemistry

The compound's structural components suggest potential applications in drug development:

  • Anticancer Activity: Compounds containing dioxin and thiadiazole moieties have been studied for their ability to inhibit cancer cell proliferation. Research indicates that derivatives of these compounds can induce apoptosis in cancer cells, making them candidates for further investigation in oncology.

Antimicrobial Properties

Studies have shown that similar compounds exhibit antimicrobial activity against various pathogens. The incorporation of the thiadiazole ring may enhance this property, making it a subject of interest for developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that compounds with pyrazole structures often display anti-inflammatory properties. The specific arrangement of functional groups in this compound may contribute to its efficacy in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.

Case Study 1: Anticancer Evaluation

In a recent study, a derivative of the compound was tested against several cancer cell lines. Results showed significant inhibition of cell growth at micromolar concentrations. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis in cancer cells.

Case Study 2: Antimicrobial Testing

A series of derivatives were synthesized based on the core structure of this compound. In vitro tests demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound, and how do they influence yield and purity?

The synthesis of structurally analogous compounds (e.g., thiadiazole- and pyrazole-containing derivatives) requires precise control of:

  • Temperature : Elevated temperatures (e.g., reflux under inert atmosphere) accelerate reaction kinetics but may degrade thermally unstable intermediates .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions, while chlorinated solvents (e.g., DCM) are preferred for acid-sensitive steps .
  • Reaction time : Prolonged durations improve conversion rates but risk side reactions (e.g., hydrolysis of amide bonds) . Systematic optimization via Design of Experiments (DoE) is recommended to balance these factors .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify regiochemistry of thiadiazole and pyrazole moieties .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks and rule out byproducts .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch in carboxamide at ~1650 cm⁻¹) . Multi-technique cross-validation is critical, as single methods may fail to resolve structural ambiguities .

Q. How can researchers preliminarily evaluate the biological activity of this compound?

Initial screening should include:

  • In vitro assays : Antimicrobial (MIC assays), anticancer (cell viability via MTT), or enzyme inhibition studies (e.g., kinase assays) .
  • Molecular docking : Computational modeling to predict binding affinities to targets like kinases or GPCRs, leveraging the thiadiazole and pyrazole motifs’ known interactions . Dose-response curves and positive controls (e.g., known inhibitors) are mandatory for validating assay reliability .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the thioether and carboxamide groups in this compound?

  • Thioether (-S-) : Prone to oxidation, forming sulfoxides/sulfones under mild oxidative conditions (e.g., H2O2/CH3COOH). Reactivity can be modulated by adjacent electron-withdrawing groups (e.g., chloro substituents) .
  • Carboxamide (-CONH-) : Participates in hydrogen bonding with biological targets. Stability under acidic/basic conditions should be assessed via pH-dependent degradation studies . Mechanistic studies using HPLC-MS to track intermediate formation and DFT calculations to model transition states are advised .

Q. How do substituents on the dihydrobenzo[d][1,4]dioxin ring influence electronic properties and bioactivity?

  • Electron-donating groups (e.g., ethoxy) : Increase electron density on the aromatic ring, enhancing π-π stacking with hydrophobic enzyme pockets .
  • Electron-withdrawing groups (e.g., chloro) : Improve metabolic stability but may reduce solubility. Quantitative Structure-Activity Relationship (QSAR) models can predict trade-offs . Substituent effects should be tested via isosteric replacement (e.g., replacing ethoxy with methoxy) and monitored via cyclic voltammetry for redox behavior .

Q. How can researchers resolve contradictions in reported biological activity data for similar compounds?

  • Parameter standardization : Ensure consistent assay conditions (e.g., cell lines, incubation times) .
  • Meta-analysis : Cross-reference data from multiple studies (e.g., IC50 variability in kinase inhibition) .
  • Structural validation : Confirm compound purity via HPLC before attributing activity discrepancies to structural differences .

Q. What strategies are effective for elucidating the role of the 1,3,4-thiadiazole ring in target binding?

  • Mutagenesis studies : Replace sulfur with oxygen/nitrogen in analogs to assess binding energy changes .
  • Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to visualize interactions .
  • SAR profiling : Synthesize derivatives with modified thiadiazole substituents and correlate changes with activity .

Methodological Considerations

  • Data Collection : Use triplicate measurements for spectroscopic and biological data to ensure reproducibility .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance in bioactivity studies .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., thiol-containing intermediates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.